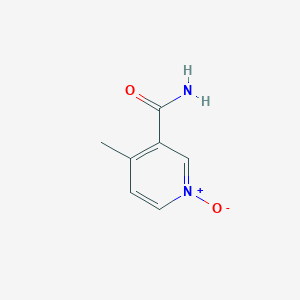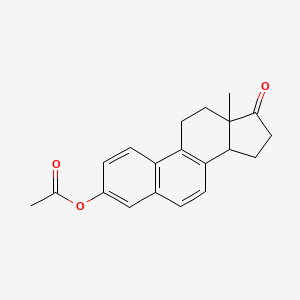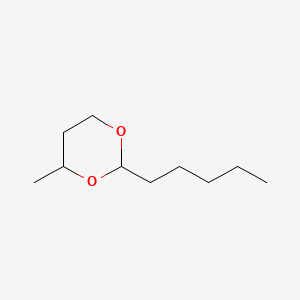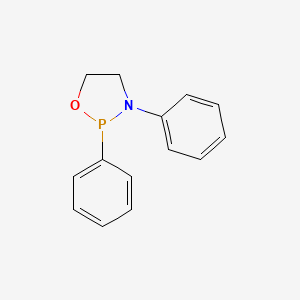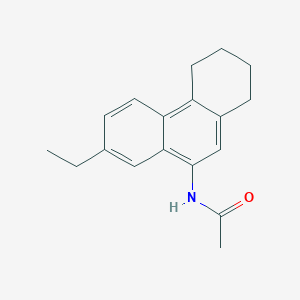![molecular formula C12H6O4 B14736229 2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 5304-74-5](/img/structure/B14736229.png)
2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,5H-Pyrano3,2-cbenzopyran-2,5-dione is a heterocyclic compound that belongs to the class of pyranocoumarins. This compound is characterized by a fused ring system consisting of a pyran ring and a benzopyran ring. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxycoumarin with an aldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound through a condensation reaction followed by cyclization.
Industrial Production Methods: Industrial production of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
- Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
- Substitution: Amines or thiols in the presence of a suitable catalyst.
- Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
- Reduction: Reduced derivatives with hydrogenated functional groups.
- Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2H,5H-Pyrano3,2-cbenzopyran-2,5-dione has a wide range of scientific research applications, including:
- Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new heterocyclic compounds with potential biological activities.
- Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
- Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications. It is studied for its role in drug development and as a lead compound for designing new pharmaceuticals.
- Industry: The compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- 2H,5H-Pyrano3,2-cbenzopyran-5-one: This compound is structurally similar but lacks the dione functionality at the 2,5 positions.
- 2H,5H-Pyrano3,2-cbenzopyran-4,5(3H)-dione: This compound has a similar fused ring system but differs in the position and number of dione functionalities.
- 2,2-Dimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromen-5-one: This compound has additional methyl groups and a different substitution pattern.
Uniqueness: 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione is unique due to its specific dione functionality at the 2,5 positions, which imparts distinct chemical and biological properties. This functionality allows the compound to participate in unique chemical reactions and exhibit specific biological activities that are not observed in its structurally similar counterparts.
Propriétés
Numéro CAS |
5304-74-5 |
|---|---|
Formule moléculaire |
C12H6O4 |
Poids moléculaire |
214.17 g/mol |
Nom IUPAC |
pyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C12H6O4/c13-10-6-5-8-11(16-10)7-3-1-2-4-9(7)15-12(8)14/h1-6H |
Clé InChI |
NADLWMJDCGZETE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=O)O3)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)
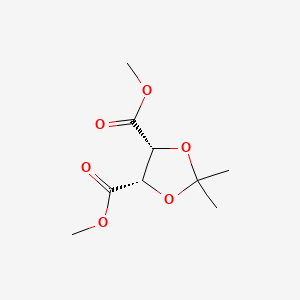
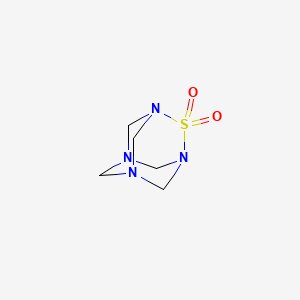
![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
